molecular formula C9H15NO4 B064613 Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) CAS No. 174574-80-2

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)

Cat. No. B064613
M. Wt: 201.22 g/mol
InChI Key: NDSBDRHNTJITDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO4. It is commonly known as Cyclopropanecarboxylic acid, isopropyl nitroethyl ester. This compound is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can lead to the development of new drugs that target these enzymes and their associated metabolic pathways.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. Inhibition of ACAT and DGAT can lead to a decrease in the accumulation of triglycerides and cholesterol in the liver and other tissues. This can improve insulin sensitivity and reduce the risk of developing metabolic disorders such as obesity and diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This can facilitate the study of these enzymes and their associated metabolic pathways. However, the compound's potency can also be a limitation, as it may lead to non-specific inhibition of other enzymes and interfere with the normal functioning of cells.

Future Directions

There are several future directions for the study of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)). One potential area of research is the development of new drugs that target ACAT and DGAT for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the study of the compound's effects on other enzymes and metabolic pathways. This could lead to the discovery of new biochemical tools and potential drug targets. Finally, further research is needed to understand the compound's potential limitations and to develop strategies to overcome them.
Conclusion:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) is a unique chemical compound with a wide range of scientific research applications. Its ability to act as a potent inhibitor of certain enzymes makes it a valuable tool for the study of metabolic pathways and the development of new drugs for the treatment of metabolic disorders. However, its potency can also be a limitation, and further research is needed to understand its potential limitations and to develop strategies to overcome them. Overall, Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) holds great promise for the future of scientific research.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves the reaction of cyclopropanecarboxylic acid with isopropyl nitrite in the presence of an acid catalyst. This reaction results in the formation of the nitroester product. The nitroester is then treated with ethyl alcohol to form the ethyl ester of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)).

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has a wide range of scientific research applications. It is commonly used as a biochemical tool in the study of enzyme activity. This compound is a potent inhibitor of certain enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). These enzymes play a crucial role in lipid metabolism, and their inhibition can lead to the development of new drugs for the treatment of metabolic disorders such as obesity and diabetes.

properties

CAS RN

174574-80-2

Product Name

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 2-nitro-3-propan-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H15NO4/c1-4-14-9(11)7-6(5(2)3)8(7)10(12)13/h5-8H,4H2,1-3H3

InChI Key

NDSBDRHNTJITDI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C

Canonical SMILES

CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C

synonyms

Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.